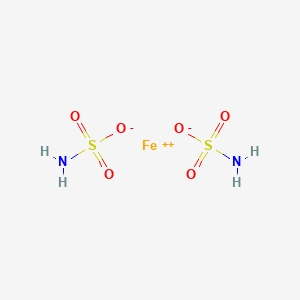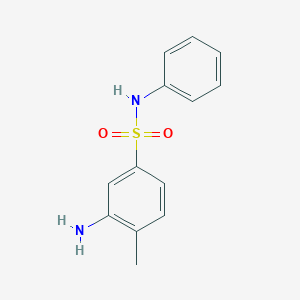
2-Amino-N-phenyltoluene-4-sulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-phenyltoluene-4-sulphonamide, also known as PTSA, is a sulfonamide compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Amino-N-phenyltoluene-4-sulphonamide is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2-Amino-N-phenyltoluene-4-sulphonamide has also been found to have antibacterial and antifungal properties.
Biochemische Und Physiologische Effekte
2-Amino-N-phenyltoluene-4-sulphonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains. 2-Amino-N-phenyltoluene-4-sulphonamide has also been found to have anti-inflammatory and analgesic effects. In addition, 2-Amino-N-phenyltoluene-4-sulphonamide has been found to have antitumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-N-phenyltoluene-4-sulphonamide has several advantages for lab experiments, including its low cost and ease of synthesis. It is also stable and has a long shelf life. However, 2-Amino-N-phenyltoluene-4-sulphonamide has some limitations, including its toxicity and potential for skin and eye irritation. It is important to use proper safety precautions when working with 2-Amino-N-phenyltoluene-4-sulphonamide.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-N-phenyltoluene-4-sulphonamide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 2-Amino-N-phenyltoluene-4-sulphonamide and its potential as a therapeutic agent. Additionally, the use of 2-Amino-N-phenyltoluene-4-sulphonamide in the synthesis of new compounds with potential therapeutic activity is an area of future research.
Conclusion
In conclusion, 2-Amino-N-phenyltoluene-4-sulphonamide is a sulfonamide compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been found to be a useful tool in the synthesis of various compounds. 2-Amino-N-phenyltoluene-4-sulphonamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
2-Amino-N-phenyltoluene-4-sulphonamide can be synthesized using various methods, including the reaction of p-toluenesulfonyl chloride with aniline in the presence of a base or by the reaction of p-toluenesulfonic acid with aniline in the presence of a dehydrating agent. The latter method is more commonly used as it is a simpler and more cost-effective method.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-phenyltoluene-4-sulphonamide has been widely used in scientific research as a reagent for the determination of various compounds such as amino acids, peptides, and proteins. It has also been used as a catalyst in various organic reactions. 2-Amino-N-phenyltoluene-4-sulphonamide has been found to be a useful tool in the synthesis of various compounds, including sulfonamides, sulfones, and sulfoxides.
Eigenschaften
CAS-Nummer |
13065-83-3 |
|---|---|
Produktname |
2-Amino-N-phenyltoluene-4-sulphonamide |
Molekularformel |
C13H14N2O2S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
3-amino-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |
InChI-Schlüssel |
SHEKQTHEFWKAIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
Andere CAS-Nummern |
13065-83-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



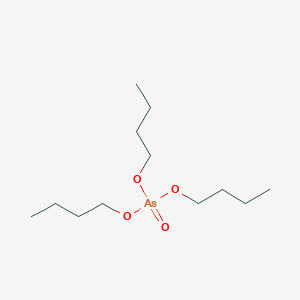
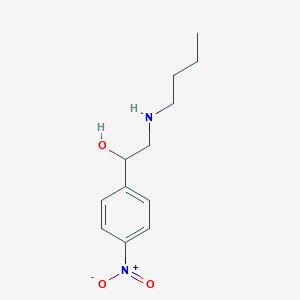
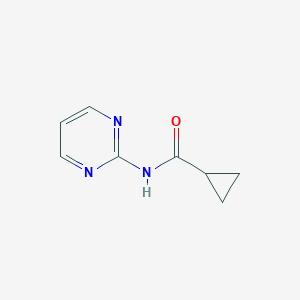
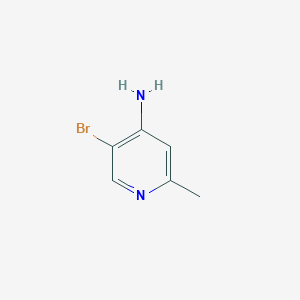
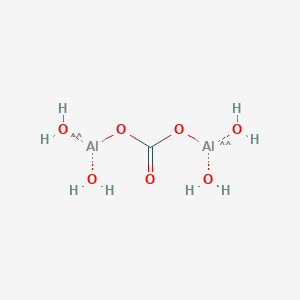
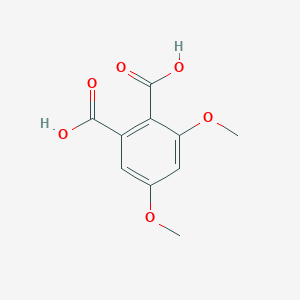
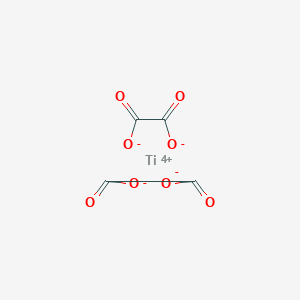
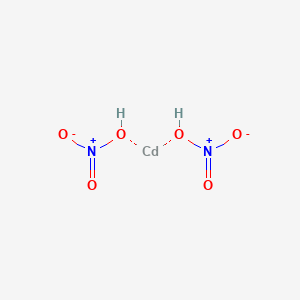

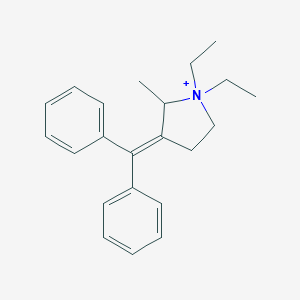
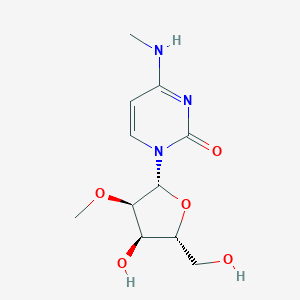
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)

